molecular formula C30H39F7N5O11P B1673560 Fosaprepitant Dimeglumine CAS No. 265121-04-8

Fosaprepitant Dimeglumine

Cat. No.: B1673560
CAS No.: 265121-04-8
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-GGXTVIBHSA-N
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Description

Fosaprepitant meglumine is an intravenously administered antiemetic drug . It is a prodrug of Aprepitant and is used together with other medications to prevent nausea and vomiting that may be caused by chemotherapy in adults and children at least 6 months old . Fosaprepitant is given ahead of time and will not treat nausea or vomiting that you already have .


Synthesis Analysis

The synthesis of fosaprepitant can be summarized in 3 main steps starting from aprepitant . The synthesis has been sufficiently detailed (materials, quantities, temperatures, pressures, and typical) .


Molecular Structure Analysis

The molecular formula of Fosaprepitant meglumine is C37H56F7N6O16P . Its average mass is 1004.834 Da and its monoisotopic mass is 1004.337891 Da .


Chemical Reactions Analysis

Fosaprepitant is a prodrug of aprepitant and is rapidly converted to the antiemetic aprepitant . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9; multiple drug interactions can be expected .


Physical and Chemical Properties Analysis

Fosaprepitant dimeglumine is a water-soluble prodrug of the antiemetic drug aprepitant . It is a weak inhibitor of cytochrome P450 3A4 (CYP3A4) .

Scientific Research Applications

Mechanism of Action and Clinical Applications

Fosaprepitant Meglumine is a prodrug for Fosaprepitant, which, upon administration, is rapidly converted into Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. It plays a crucial role in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in combination with other antiemetic agents for highly emetogenic chemotherapy regimens. Research has shown that Fosaprepitant, when combined with other medications, can effectively manage CINV without contributing significantly to adverse drug interactions or negatively impacting the efficacy of chemotherapy agents (Patel et al., 2017).

Impact on Endothelial Cells and Infusion-Site Reactions

Studies have identified a synergistic cytotoxic effect between Fosaprepitant and certain chemotherapy agents, like Epirubicin, on endothelial cells. This interaction suggests a potential mechanism for infusion-site reactions observed in clinical practice. However, methods such as washing the infusion site with saline can mitigate these adverse events, highlighting the importance of administration techniques in managing side effects (Yamasaki et al., 2022).

Comparison with Aprepitant for CINV Prevention

Fosaprepitant has been directly compared to Aprepitant in terms of efficacy in preventing nausea and vomiting caused by cisplatin-based chemotherapy. The studies concluded that single-dose Fosaprepitant is not inferior to multi-day dosing of Aprepitant, providing a more convenient option for patients undergoing treatment (Ando et al., 2015).

Safety Concerns with Polysorbate 80

Fosaprepitant is formulated with Polysorbate 80, a compound associated with certain adverse events, including hypersensitivity reactions and infusion-site reactions. Research into alternative formulations free from Polysorbate 80 aims to reduce these risks, improving the safety profile of NK1 receptor antagonists used in CINV prevention (Schwartzberg & Navari, 2018).

Bioequivalence and Alternative Formulations

Studies on the bioequivalence between Fosaprepitant and other formulations, like HTX-019, indicate potential alternatives that may offer similar efficacy with reduced risk of adverse reactions. Such alternatives are particularly relevant in settings where Polysorbate 80-induced reactions are a concern, offering a safer option for managing CINV (Ottoboni et al., 2018).

Mechanism of Action

Target of Action

Fosaprepitant dimeglumine primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

This compound is a prodrug of aprepitant . Once administered, it is rapidly converted into aprepitant, which acts as an antagonist to the NK1 receptors . By blocking these receptors, aprepitant inhibits the binding of substance P, a neurotransmitter involved in inducing nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by fosaprepitant is the neurokinin pathway . Substance P, a key neurotransmitter in this pathway, binds to NK1 receptors to induce vomiting. By antagonizing these receptors, fosaprepitant prevents substance P binding, thereby inhibiting the vomiting reflex .

Pharmacokinetics

Fosaprepitant is rapidly converted into aprepitant in the body, with its blood concentration peaking at the end of the infusion . The main pharmacokinetic parameters are as follows: T max was 0.333 h; C max was 4.316 μg/mL; AUC 0-t is 2.090 h·μg·mL -1; AUC 0-∞ is 2.098 h·μg·mL -1 . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9 , which can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of fosaprepitant’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This is achieved through the antagonism of NK1 receptors, which inhibits the vomiting reflex triggered by substance P .

Action Environment

The efficacy and stability of fosaprepitant can be influenced by environmental factors. For instance, the reconstituted final drug solution is stable for 24 hours at ambient room temperature . Furthermore, the drug’s effectiveness can be affected by the emetogenicity of the chemotherapy being used . It has been found to be more effective as part of an antiemetic regimen in patients receiving highly emetogenic chemotherapy .

Safety and Hazards

Fosaprepitant may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Future Directions

The U.S. Food and Drug Administration (FDA) has approved a supplemental new drug application (sNDA) for single-dose EMEND® (fosaprepitant dimeglumine) for injection, Merck’s substance P/neurokinin-1 (NK1) receptor antagonist, in combination with other antiemetic medicines, for the prevention of delayed nausea and vomiting . This approval is supported by data from a Phase 3 study that showed single-dose EMEND for injection, combined with other anti-vomiting medicines, provided greater protection from delayed nausea and vomiting following administration of moderately emetogenic chemotherapy versus an active control regimen .

Biochemical Analysis

Biochemical Properties

Fosaprepitant Dimeglumine acts as a therapeutic agent to treat chemotherapy-induced nausea and vomiting . It is rapidly converted to Aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist . This interaction with the NK1 receptor is crucial for its role in biochemical reactions. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4, and an inducer of CYP2C9 . These interactions with enzymes play a significant role in its metabolism .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those undergoing chemotherapy. It prevents acute and delayed nausea and vomiting associated with chemotherapy treatment . The drug influences cell function by inhibiting the substance P/neurokinin 1 (NK1) receptor , which plays a key role in the vomiting reflex.

Molecular Mechanism

This compound, once converted to Aprepitant, acts as a selective high-affinity antagonist at substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. It is known that this compound is rapidly converted to Aprepitant within 30 minutes after the end of infusion

Metabolic Pathways

This compound is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 . Seven metabolites of Aprepitant, which are only weakly active, have been identified in human plasma .

Transport and Distribution

It is known that this compound is administered intravenously , suggesting that it is distributed via the circulatory system.

Subcellular Localization

It is known that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors , indicating its presence in the central nervous system.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Fosaprepitant meglumine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carboxylic acid", "2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride", "methyl 6-aminonicotinate", "meglumine", "sodium hydroxide", "water", "methanol", "acetonitrile", "tetrahydrofuran", "dichloromethane" ], "Reaction": [ "Step 1: Preparation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine", "Step 2: Coupling of 1-methyl-1H-imidazole-5-carboxylic acid with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine", "Step 3: Conversion of the resulting intermediate to Fosaprepitant", "Step 4: Preparation of Fosaprepitant meglumine by reacting Fosaprepitant with meglumine in water/methanol/acetonitrile/tetrahydrofuran/dichloromethane" ] }

CAS No.

265121-04-8

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1

InChI Key

UGJUJYSRBQWCEK-GGXTVIBHSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK0517;  MK 0517;  MK-0517;  Fosaprepitant;  Fosaprepitant dimeglumine;  Emend;  Inemend.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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